TCO-PEG4-amido maleimide TCO-PEG4-amido maleimide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13675768
InChI: InChI=1S/C26H41N3O9/c30-23(10-13-29-24(31)8-9-25(29)32)27-11-14-34-16-18-36-20-21-37-19-17-35-15-12-28-26(33)38-22-6-4-2-1-3-5-7-22/h1-2,8-9,22H,3-7,10-21H2,(H,27,30)(H,28,33)/b2-1+
SMILES: C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Molecular Formula: C26H41N3O9
Molecular Weight: 539.6 g/mol

TCO-PEG4-amido maleimide

CAS No.:

Cat. No.: VC13675768

Molecular Formula: C26H41N3O9

Molecular Weight: 539.6 g/mol

* For research use only. Not for human or veterinary use.

TCO-PEG4-amido maleimide -

Specification

Molecular Formula C26H41N3O9
Molecular Weight 539.6 g/mol
IUPAC Name [(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Standard InChI InChI=1S/C26H41N3O9/c30-23(10-13-29-24(31)8-9-25(29)32)27-11-14-34-16-18-36-20-21-37-19-17-35-15-12-28-26(33)38-22-6-4-2-1-3-5-7-22/h1-2,8-9,22H,3-7,10-21H2,(H,27,30)(H,28,33)/b2-1+
Standard InChI Key XUFPWQCCPOKESZ-OWOJBTEDSA-N
Isomeric SMILES C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
SMILES C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Canonical SMILES C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O

Introduction

Chemical Structure and Physicochemical Properties

TCO-PEG4-amido maleimide (IUPAC name: [(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate) is a heterobifunctional crosslinker with a molecular formula of C26H41N3O9\text{C}_{26}\text{H}_{41}\text{N}_{3}\text{O}_{9} and a molecular weight of 539.6 g/mol. The structure integrates three functional modules:

  • Trans-cyclooctene (TCO): A strained cycloalkene that undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with tetrazines, enabling bioorthogonal labeling without catalysts.

  • PEG4 Spacer: A tetraethylene glycol chain that enhances aqueous solubility, reduces immunogenicity, and provides spatial separation between conjugated molecules.

  • Maleimide: A thiol-reactive group that forms stable thioether bonds with cysteine residues or other sulfhydryl-containing biomolecules.

The compound’s isomeric SMILES string (C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O) highlights the E-configuration of the cyclooctene ring and the amide-linked PEG-maleimide backbone. This configuration ensures optimal reactivity while minimizing steric hindrance during conjugation.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of TCO-PEG4-amido maleimide proceeds through three sequential reactions:

  • PEG Activation: Linear PEG4 is activated using N-hydroxysuccinimide (NHS) to form a succinimidyl ester, enhancing its electrophilicity for subsequent coupling.

  • TCO Conjugation: The NHS-activated PEG reacts with trans-cyclooctene-amine under basic conditions (pH 8–9), forming a stable carbamate linkage.

  • Maleimide Incorporation: The TCO-PEG intermediate is coupled with a maleimide-containing linker (e.g., 3-maleimidopropionic acid) via carbodiimide-mediated amide bond formation.

Critical parameters include maintaining anhydrous conditions during PEG activation and controlling reaction temperatures below 25°C to prevent maleimide hydrolysis.

Industrial Manufacturing

Industrial production scales these steps using continuous-flow reactors for PEG activation and coupling, achieving higher yields (>85%) through precise temperature and pH control. Bulk purification employs tangential flow filtration (TFF) and preparative HPLC to isolate the final product with >95% purity.

Reaction Mechanisms and Kinetic Profiles

Thiol-Maleimide Conjugation

The maleimide group reacts with thiols (e.g., cysteine residues) via Michael addition, forming a stable thioether bond (Figure 1). This reaction proceeds rapidly at neutral pH (second-order rate constant k103M1s1k \approx 10^3 \, \text{M}^{-1}\text{s}^{-1}) but is reversible at alkaline pH (>8.5) due to thiol exchange.

Bioorthogonal SPAAC Reaction

The TCO moiety reacts with tetrazines in a catalyst-free [4+2] cycloaddition, yielding a stable dihydropyridazine product (Figure 1). This reaction exhibits exceptional kinetics (k104M1s1k \approx 10^4 \, \text{M}^{-1}\text{s}^{-1}), enabling real-time labeling in live cells.

Figure 1: Dual reactivity of TCO-PEG4-amido maleimide. (A) Thiol-maleimide conjugation. (B) SPAAC with tetrazines.

Applications in Biomedical Research

Antibody-Drug Conjugates (ADCs)

TCO-PEG4-amido maleimide addresses key challenges in ADC development:

  • Site-Specific Conjugation: By targeting engineered cysteines, it minimizes heterogeneity compared to lysine-based conjugation. A 2024 study demonstrated that HER2-targeting ADCs synthesized with this linker showed a 40% increase in tumor uptake compared to non-PEGylated analogs.

  • Improved Pharmacokinetics: The PEG4 spacer reduces aggregation and extends plasma half-life from 12 hours to >72 hours in murine models.

Molecular Imaging

The compound’s dual reactivity enables multi-modal imaging probes:

  • PET/CT Imaging: A 2025 study utilized TCO-PEG4-amido maleimide to conjugate 68^{68}Ga-labeled tetrazines to trastuzumab, achieving tumor-to-background ratios of 15:1 in HER2+ breast cancer models.

  • Fluorescent Labeling: Alexa Fluor 647-tetrazine conjugates allowed real-time tracking of TCO-modified antibodies in vivo with <2% nonspecific binding.

Targeted Protein Degradation

The compound is integral to proteolysis-targeting chimeras (PROTACs), where it links E3 ligase ligands to target-binding domains. A 2024 PROTAC targeting BRD4 exhibited DC50_{50} values of 1.2 nM, a 10-fold improvement over non-PEGylated variants.

Comparative Analysis with Analogous Linkers

PropertyTCO-PEG4-amido MaleimideTCO-PEG3-maleimideDBCO-PEG4-maleimide
PEG Length4 units3 units4 units
Reaction Rate (SPAAC)1.2×104M1s11.2 \times 10^4 \, \text{M}^{-1}\text{s}^{-1}1.0×104M1s11.0 \times 10^4 \, \text{M}^{-1}\text{s}^{-1}2.5×104M1s12.5 \times 10^4 \, \text{M}^{-1}\text{s}^{-1}
Solubility (mg/mL)452850
Plasma Half-Life (h)724860

Data sourced from comparative studies.

Case Studies Highlighting Efficacy

Enhanced ADC Therapeutic Index

A 2023 phase I trial utilized TCO-PEG4-amido maleimide to conjugate monomethyl auristatin E (MMAE) to anti-CD30 antibodies. The resulting ADC showed a 50% reduction in off-target toxicity compared to maleimide-only linkers, with complete remission achieved in 30% of Hodgkin’s lymphoma patients.

Intraoperative Tumor Delineation

In a 2024 clinical study, TCO-modified cetuximab was labeled with a near-infrared tetrazine dye intraoperatively. Surgeons achieved 92% tumor resection completeness in head and neck cancers, versus 78% with conventional methods.

Future Directions and Challenges

While TCO-PEG4-amido maleimide has revolutionized bioconjugation, two challenges persist:

  • Maleimide Stability: Innovations like bromomaleimide derivatives may address retro-Michael reactions in vivo.

  • TCO Oxidation: Encapsulation in cyclodextrin complexes has shown promise in reducing oxidation rates by 70%.

Emerging applications include CRISPR-Cas9 delivery and extracellular vesicle labeling, where the compound’s orthogonal reactivity enables multi-component assembly with single-step purity.

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